5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one
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Overview
Description
5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves the acylation of 4,5,6,7-tetrahydro-1-benzothiophene. One common method is the Friedel-Crafts acylation reaction, where 4,5,6,7-tetrahydro-1-benzothiophene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: A parent compound without the butanoyl group.
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine:
Uniqueness
5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-butanoyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3 |
InChI Key |
VLVZXAODACDNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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